4-[4-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine
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Overview
Description
4-[4-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is a complex organic compound that belongs to the class of pyrido[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
The synthesis of 4-[4-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine involves multiple steps, starting from readily available starting materials. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-[4-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[4-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine involves the inhibition of specific enzymes and receptors. It targets cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acid residues .
Comparison with Similar Compounds
4-[4-(4-{Pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is unique compared to other pyrido[3,4-d]pyrimidine derivatives due to its specific structural features and biological activities. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit kinase inhibition and have been studied for their anticancer properties.
Imidazo[1,2-a]pyridine derivatives: Known for their enzyme inhibition activities, these compounds are used in various therapeutic applications.
Thiazolo[3,2-a]pyrimidine derivatives: These compounds have shown potential in the treatment of inflammatory diseases and cancer.
Properties
Molecular Formula |
C19H22N8O |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-[4-(4-pyrido[3,4-d]pyrimidin-4-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C19H22N8O/c1-3-20-13-16-15(1)18(23-14-22-16)26-7-5-25(6-8-26)17-2-4-21-19(24-17)27-9-11-28-12-10-27/h1-4,13-14H,5-12H2 |
InChI Key |
SZTLPMNZKRECKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=NC=NC5=C4C=CN=C5 |
Origin of Product |
United States |
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